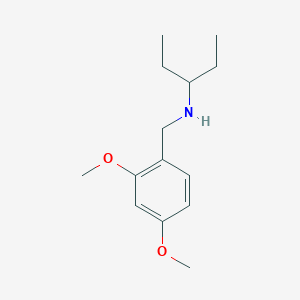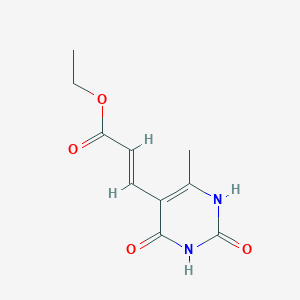![molecular formula C19H20N2O5S B187425 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one CAS No. 5668-30-4](/img/structure/B187425.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is a synthetic compound with potential applications in scientific research. This compound is also known as DNTT, and it has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and microbial infection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory cytokines and chemokines in animal models of inflammation. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial drugs. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one. One direction is the development of new analogs with improved solubility and potency. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is a multi-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with 2-nitrobenzylamine to form the corresponding amide. The amide is then cyclized with thiosemicarbazide to form the thiazolidinone ring. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one has potential applications in scientific research. It has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and it has shown potential in reducing inflammation in animal models. Additionally, it has been studied for its antimicrobial properties, and it has shown activity against various bacterial and fungal strains.
Propiedades
Número CAS |
5668-30-4 |
|---|---|
Fórmula molecular |
C19H20N2O5S |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2O5S/c1-25-16-8-7-13(11-17(16)26-2)9-10-20-18(22)12-27-19(20)14-5-3-4-6-15(14)21(23)24/h3-8,11,19H,9-10,12H2,1-2H3 |
Clave InChI |
BKQWZTUDYJJDNF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(SCC2=O)C3=CC=CC=C3[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2C(SCC2=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)


![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)
![3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B187350.png)
![5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B187351.png)
![1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-](/img/structure/B187352.png)
![ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B187354.png)
![7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B187364.png)

![2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187366.png)